molecular formula C20H22N4O9 B3859168 Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol

Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol

Cat. No.: B3859168
M. Wt: 462.4 g/mol
InChI Key: VIZZSOCTQJBXGK-UHFFFAOYSA-N
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Description

Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: Ethyl 1-benzylpyrrolidine-2-carboxylate and 2,4,6-trinitrophenol. Ethyl 1-benzylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C14H19NO2, known for its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Ethyl 1-benzylpyrrolidine-2-carboxylate:

      Synthesis: This compound can be synthesized through the reaction of benzylamine with ethyl 2-oxo-4-phenylbutanoate under basic conditions.

      Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through column chromatography.

  • 2,4,6-trinitrophenol:

      Synthesis: Picric acid is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid.

      Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to avoid decomposition or explosion.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.C6H3N3O7/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5,7-8,13H,2,6,9-11H2,1H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZSOCTQJBXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
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Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
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Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
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Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
Reactant of Route 5
Reactant of Route 5
Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol
Reactant of Route 6
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Ethyl 1-benzylpyrrolidine-2-carboxylate;2,4,6-trinitrophenol

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